molecular formula C10H11BClF4N3O B13418444 3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate CAS No. 67828-66-4

3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate

Cat. No.: B13418444
CAS No.: 67828-66-4
M. Wt: 311.47 g/mol
InChI Key: OHQOJCAEFMMUFB-UHFFFAOYSA-N
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Description

3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions. The presence of the morpholino group and the chloro substituent on the benzene ring makes this compound unique and valuable for specific chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(morpholino)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid. The reaction conditions usually require low temperatures to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-chloro-4-(morpholino)benzene derivatives with various substituents replacing the diazonium group.

    Coupling Reactions:

    Reduction Reactions: 3-Chloro-4-(morpholino)aniline.

Scientific Research Applications

3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of azo compounds and in various substitution reactions.

    Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds with biological molecules.

    Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds. The presence of the morpholino group enhances the stability and reactivity of the compound, making it suitable for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate is unique due to the presence of both the chloro and morpholino groups on the benzene ring. This combination imparts specific reactivity and stability to the compound, making it valuable for targeted chemical applications. The morpholino group, in particular, enhances the solubility and reactivity of the compound in various solvents, distinguishing it from other similar diazonium salts .

Properties

CAS No.

67828-66-4

Molecular Formula

C10H11BClF4N3O

Molecular Weight

311.47 g/mol

IUPAC Name

3-chloro-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C10H11ClN3O.BF4/c11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14;2-1(3,4)5/h1-2,7H,3-6H2;/q+1;-1

InChI Key

OHQOJCAEFMMUFB-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl

Origin of Product

United States

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